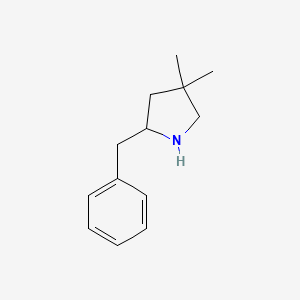

2-Benzyl-4,4-dimethylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

500352-84-1 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-benzyl-4,4-dimethylpyrrolidine |

InChI |

InChI=1S/C13H19N/c1-13(2)9-12(14-10-13)8-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 |

InChI Key |

XLUMTXJLIZESLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(NC1)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Enantioselective and Diastereoselective Synthesis of 2-Benzyl-4,4-dimethylpyrrolidine

Achieving high levels of enantiopurity in the synthesis of this compound can be approached through several strategic methodologies. These include the direct use of asymmetric catalysis to form the chiral center, the temporary incorporation of a chiral auxiliary to direct bond formation, the separation of racemic mixtures through kinetic resolution, and the development of novel cyclization reactions.

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by using a small amount of a chiral catalyst to generate a large quantity of enantioenriched product. While direct catalytic asymmetric synthesis of this compound is not extensively documented, general strategies for analogous structures are well-established. For instance, methods like the catalytic enantioselective reduction of 1,4-diketones can produce C2-symmetrical pyrrolidines. nih.govacs.org The group of Masamune developed a synthesis of a chiral auxiliary starting from 2,5-hexanedione, which was reduced with high stereoselectivity using baker's yeast. nih.govacs.org Similarly, catalytic systems based on chiral ligands and metal complexes, such as chiral phosphoric acids or BIPHNOL-based ligands, are employed in various cycloaddition and conjugate addition reactions to form the pyrrolidine (B122466) ring with high enantioselectivity. whiterose.ac.ukchemrxiv.org

A prominent strategy involves the biocatalytic synthesis of pyrrolidines. Multi-enzymatic cascade processes using a transaminase and a reductive aminase can convert 1,4-diketones into enantiomerically pure 2,5-disubstituted pyrrolidines. acs.org These enzymatic systems can provide access to either cis or trans diastereomers depending on the specific enzymes used in the cascade. acs.org

Chiral auxiliaries are stereogenic molecules temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a powerful tool for achieving high diastereoselectivity.

In the context of pyrrolidine synthesis, auxiliaries derived from natural chiral sources like amino acids are common. For example, (R)-phenylglycinol can be used to synthesize trans-2,5-disubstituted pyrrolidines. nih.govacs.org The synthesis involves diastereoselective additions of Grignard reagents, first to a chiral imine and subsequently to a 1,3-oxazolidine intermediate derived from the auxiliary. nih.govacs.org Another approach involves the use of oxazolidinone auxiliaries, famously developed by David A. Evans, which are particularly effective in directing stereoselective aldol (B89426) and alkylation reactions that can be used to build precursors for the pyrrolidine ring. wikipedia.org The auxiliary biases the conformation of the reactive intermediate, forcing the incoming reagent to attack from a specific face.

| Chiral Auxiliary | Typical Application | Reference |

| (R)-Phenylglycinol | Synthesis of trans-2,5-bis(aryl) pyrrolidines | nih.govacs.org |

| Oxazolidinones | Asymmetric aldol and alkylation reactions | wikipedia.org |

| 8-Phenylmenthol | Ene reactions of derived glyoxylic acid esters | wikipedia.orgyoutube.com |

| Camphorsultam | Various asymmetric transformations | wikipedia.org |

| Iron Acyl Complex | Asymmetric synthesis via alkylations and Michael additions | iupac.org |

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. whiterose.ac.uknih.gov

A direct and relevant method for obtaining enantiopure precursors to the this compound scaffold has been demonstrated. The synthesis of racemic benzyl (B1604629) 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate was achieved in four steps. nih.gov This racemic nitrile was then successfully separated into its constituent enantiomers, (+)-9 and (-)-9, via preparative chiral High-Performance Liquid Chromatography (HPLC). nih.gov This resolution provides access to optically pure 3,3-dimethylproline derivatives without loss of optical purity and serves as a key method for accessing the enantiopure 4,4-dimethylpyrrolidine core. nih.gov

| Compound | Resolution Method | Outcome | Reference |

| (+/-)-benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate | Preparative Chiral HPLC | Separation into optically pure (+)-9 and (-)-9 enantiomers | nih.gov |

| Racemic 2-phenyl 5-alkyl substituted pyrrolidine | Catalytic aza-Michael 'Clip-Cycle' reaction | Kinetic resolution with high enantioselectivity | whiterose.ac.uk |

Another innovative method involves a sequential asymmetric allylic alkylation followed by a stereoretentive ring contraction. nih.gov This strategy was used to synthesize a variety of enantioenriched 2,2-disubstituted pyrrolidines. A stereogenic quaternary center is first created using an asymmetric allylic alkylation of a benzyloxy imide. The resulting product is then reduced to a chiral hydroxamic acid, which undergoes a thermal "Spino" ring contraction to yield the carbamate-protected 2,2-disubstituted pyrrolidine stereospecifically. nih.gov

Other cyclization strategies include intramolecular aza-Michael additions and 1,3-dipolar cycloadditions of azomethine ylides, which are powerful methods for constructing the five-membered pyrrolidine ring system. whiterose.ac.uk

Mechanistic Studies of Formation Reactions

Understanding the reaction mechanisms, including the transition states and intermediates involved, is crucial for optimizing reaction conditions and improving stereoselectivity.

While specific mechanistic studies for the formation of this compound are not prevalent in the literature, studies on analogous pyrrolidine syntheses provide valuable insight. For example, in the three-component reaction to form 1,4,5-trisubstituted pyrrolidine-2,3-diones, the mechanism is believed to proceed through several key intermediates. beilstein-journals.org

The reaction is initiated by the acid-catalyzed condensation of an aromatic aldehyde and an aniline (B41778) to form an imine intermediate. beilstein-journals.org This imine is then protonated to generate a more electrophilic iminium species. Concurrently, a β-keto ester, such as ethyl 2,4-dioxovalerate, exists in equilibrium with its enol form. This enol acts as the nucleophile, attacking the iminium salt to form a key intermediate, which then undergoes cyclization and subsequent reactions to form the final pyrrolidinone product. beilstein-journals.org Computational studies of such reactions help to elucidate the structure of transition states (e.g., TS1), which are the highest energy points along the reaction coordinate, and can explain the observed stereochemical outcomes. beilstein-journals.org

Role of Catalysts and Reagents in Stereochemical Control

The asymmetric synthesis of pyrrolidine derivatives, such as this compound, heavily relies on the use of specific catalysts and reagents to control the stereochemical outcome of the reaction. The choice of these components is crucial for achieving high diastereoselectivity and enantioselectivity, leading to the desired stereoisomer.

One effective method for the asymmetric synthesis of 2-substituted pyrrolidines involves the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. nih.gov The stereoselectivity of this reaction is significantly influenced by the choice of the reducing agent. nih.gov For instance, using lithium triethylborohydride (LiBHEt₃) can lead to the formation of one diastereomer with high selectivity (e.g., 99:1), while switching to a combination of diisobutylaluminium hydride (DIBAL-H) and lithium bis(trimethylsilyl)amide (LiHMDS) can produce the corresponding epimer, also with high diastereoselectivity. nih.gov This demonstrates the power of reagent control in dictating the stereochemical pathway of the cyclization. nih.gov

Chiral auxiliaries also play a pivotal role in stereochemical control. Imines derived from chiral aldehydes, such as (R)-glyceraldehyde, are valuable intermediates in the stereoselective synthesis of various amino acids and related compounds. researchgate.net The addition of organometallic reagents to these chiral imines often proceeds with high diastereoselectivity, allowing for the synthesis of enantiomerically enriched products. researchgate.net

Furthermore, cinchona alkaloids and their derivatives have been successfully employed as organocatalysts in the enantio- and diastereoselective synthesis of complex molecules. nih.gov These catalysts can activate substrates and control the stereochemistry of the reaction, even with sterically demanding starting materials. nih.gov For example, thiourea-functionalized and squaramide-functionalized cinchona alkaloids have shown promise in promoting reactions with high stereoselectivity. nih.gov

The following table summarizes the influence of different catalysts and reagents on the stereochemical outcome of pyrrolidine synthesis:

| Catalyst/Reagent | Reaction Type | Role in Stereocontrol | Outcome |

| LiBHEt₃ | Reductive cyclization | Controls diastereoselectivity | High yield and diastereoselectivity (99:1) for one epimer nih.gov |

| DIBAL-H/LiHMDS | Reductive cyclization | Controls diastereoselectivity | High yield and diastereoselectivity (1:99) for the other epimer nih.gov |

| Chiral Imines (from (R)-glyceraldehyde) | Addition of organometallics | Directs stereoselective addition | Highly convergent and stereoselective synthesis of precursors researchgate.net |

| Cinchona Alkaloids | Various (e.g., Michael addition) | Enantio- and diastereoselective catalysis | High yield and stereoselectivity in the synthesis of axially chiral compounds nih.gov |

Radical-Mediated and Anionic Cyclization Mechanisms

The construction of the pyrrolidine ring in compounds like this compound can be achieved through various cyclization strategies, including radical-mediated and anionic pathways. These methods offer powerful tools for the formation of the five-membered heterocyclic core.

Anionic cyclization is a prominent method for pyrrolidine synthesis. One such approach involves the electroreductive cyclization of imines with terminal dihaloalkanes. nih.gov This process begins with the reduction of the imine to form a radical anion. nih.gov This nucleophilic species then attacks the dihaloalkane, leading to a radical intermediate, which is further reduced to an anion. nih.gov Subsequent intramolecular cyclization yields the pyrrolidine derivative. nih.gov This electrochemical method is considered a green and efficient alternative, as it often avoids the use of toxic or expensive reagents. nih.gov

Another example of an anionic pathway is the domino iminium ion formation/aza-Cope/imino aldol (Mannich) process, which has been utilized to construct pyrrolidine rings. chempedia.info This sequence involves a series of anionic and pericyclic reactions to build the heterocyclic scaffold.

Radical cyclizations also provide a versatile route to pyrrolidines. These reactions often involve the generation of a nitrogen-centered or carbon-centered radical, which then undergoes an intramolecular cyclization. For instance, substituted diallylbenzylamines can be cyclized to form pyrrolidines using a chiral complex, demonstrating the potential for stereocontrol in radical reactions. chempedia.info

The following table provides a comparative overview of radical-mediated and anionic cyclization mechanisms for pyrrolidine synthesis:

| Cyclization Type | Mechanism | Key Intermediates | Advantages |

| Anionic (Electroreductive) | Sequential reduction and nucleophilic attack | Radical anion, anion intermediate | Green chemistry, avoids harsh reagents nih.gov |

| Anionic (Domino Reaction) | Iminium ion formation, aza-Cope, Mannich reaction | Iminium ion | Efficient construction of complex pyrrolidines chempedia.info |

| Radical | Intramolecular cyclization of a radical species | Nitrogen or carbon radical | Applicable to a range of substituted precursors chempedia.info |

Modification and Functionalization of the Pyrrolidine Scaffold

Once the this compound core is synthesized, it can be further modified and functionalized to create a diverse range of derivatives with potentially interesting properties.

Strategies for Benzyl Group Manipulation (e.g., oxidation, reduction, halogenation)

The benzyl group attached to the nitrogen atom of the pyrrolidine ring is a versatile handle for further chemical transformations.

Oxidation: The benzylic position is susceptible to oxidation. youtube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidatively cleave the entire benzyl group, leading to the corresponding N-debenzylated pyrrolidine or further oxidation products. youtube.comlibretexts.org Milder and more selective oxidizing agents, such as manganese dioxide (MnO₂), can be used to oxidize benzylic alcohols to ketones without affecting other parts of the molecule. youtube.com Ozonolysis is another method for the oxidative removal of benzyl ethers. organic-chemistry.org

Reduction: The benzyl group can be removed under reductive conditions. Catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium (Pd) catalyst, is a common method for debenzylation. youtube.comorganic-chemistry.org This reaction is often clean and efficient.

Halogenation: While direct halogenation of the benzyl group might be less common, reactions at the benzylic position are well-established. For instance, free radical bromination can introduce a bromine atom at the benzylic carbon. khanacademy.org

The table below summarizes common methods for benzyl group manipulation:

| Transformation | Reagents | Conditions | Outcome |

| Oxidation (Cleavage) | KMnO₄, NaOH, heat, then H₃O⁺ | Harsh | Cleavage of the benzyl group to a carboxylic acid youtube.com |

| Oxidation (Selective) | MnO₂ | Mild | Oxidation of a benzylic alcohol to a ketone youtube.com |

| Reduction (Debenzylation) | H₂, Pd/C | Mild | Removal of the benzyl group youtube.com |

| Halogenation | N-Bromosuccinimide (NBS), light | Free radical conditions | Bromination at the benzylic position khanacademy.org |

Regioselective Functionalization of the Pyrrolidine Ring

Achieving regioselective functionalization of the pyrrolidine ring is crucial for synthesizing specific derivatives. This involves directing chemical modifications to a particular position on the ring.

The synthesis of substituted 1-benzylpyrrolidines can sometimes involve rearrangements through intermediate aziridines, highlighting the potential for regiochemical changes during synthesis. rsc.org The preparation of 2-substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines can be interconverted through such intermediates. rsc.org

In the context of other heterocyclic systems, regioselective reactions are often governed by electronic factors. For example, in the synthesis of triazoloquinazolinones, the reaction of thioxopyrimidinones with hydrazonoyl chlorides proceeds with high regioselectivity towards the formation of angular isomers rather than linear ones. nih.gov This selectivity is attributed to the favored tautomeric form of one of the reactants. nih.gov While this example does not directly involve this compound, it illustrates the principles that can be applied to control regiochemistry in heterocyclic synthesis.

Introduction of Diverse Substituents on the Ring System

A wide array of substituents can be introduced onto the pyrrolidine ring to modulate its chemical and physical properties. The synthesis of pyrrolidine derivatives with various substitution patterns is a key area of research. osaka-u.ac.jp

One approach to introduce diversity is through cycloaddition reactions. For example, [3 + 2] cycloadditions of azomethine ylides with alkenes and alkynes are widely used to generate pyrrolidines with a broad range of substitution patterns and excellent stereoselectivity. osaka-u.ac.jp

Another strategy involves the direct benzylation of a substituted aniline, such as 2,6-xylidine, to produce a 4-benzyl-substituted derivative. rothamsted.ac.uk This demonstrates the feasibility of introducing benzyl groups at specific positions on an aromatic ring that could be part of a larger pyrrolidine-containing structure.

Synthesis of Conjugated Systems Incorporating the Pyrrolidine Moiety

Incorporating the pyrrolidine ring into a larger conjugated system can lead to materials with interesting electronic and optical properties.

In-depth Analysis of this compound: A Review of Current Scientific Literature

A thorough review of scientific literature reveals a notable absence of specific research focused on the chemical compound “this compound.” Despite extensive searches across chemical databases and scholarly articles, no dedicated studies detailing its structural elucidation, conformational analysis, or computational chemistry have been identified.

Therefore, it is not possible to provide a detailed, data-driven article on the advanced spectroscopic characterization or theoretical chemistry studies of this compound as outlined in the requested structure. The scientific community has yet to publish research pertaining to:

Detailed Nuclear Magnetic Resonance (NMR) Studies: Specific NOESY, COSY, or HSQC data for stereochemical and conformational analysis of this compound are not available in published literature.

Chiroptical Spectroscopy: There are no published reports on the use of Electronic Circular Dichroism or other chiroptical methods to determine the absolute configuration of its enantiomers.

X-ray Crystallography: A crystal structure for this compound has not been deposited in crystallographic databases, and no studies detailing its solid-state structure have been found.

Computational and Theoretical Chemistry: Specific conformational analyses, energy minima calculations, or quantum chemical calculations of the electronic structure and reactivity descriptors for this molecule are not present in the current body of scientific work.

While methodologies for these types of analyses are well-established for a wide range of related pyrrolidine derivatives, applying them to the specific case of this compound would require novel experimental and computational research. Without such foundational studies, any discussion would be purely speculative and would not meet the criteria of a scientifically accurate and data-based article.

Future research initiatives would be necessary to synthesize and characterize this compound to generate the data required for the comprehensive analysis requested. Such work would contribute new knowledge to the field of heterocyclic chemistry.

Structural Elucidation and Conformational Analysis

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations of Conformational Dynamics

While spectroscopic methods provide a time-averaged picture of the molecular structure, molecular dynamics (MD) simulations offer a powerful computational tool to explore the conformational dynamics of 2-Benzyl-4,4-dimethylpyrrolidine in a time-resolved manner. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map the energy landscape and reveal the accessible conformations and the transitions between them.

For this compound, an MD simulation would typically be initiated from an energy-minimized starting structure. The simulation would then track the atomic trajectories over a specified period, often on the nanosecond to microsecond timescale. Analysis of these trajectories can provide detailed insights into:

Pyrrolidine (B122466) Ring Puckering: The simulations would reveal the preferred pucker of the pyrrolidine ring (e.g., envelope or twist conformations) and the dynamics of interconversion between different puckered forms. The presence of the gem-dimethyl group at the C4 position is expected to significantly influence the ring's conformational flexibility.

Benzyl (B1604629) Group Orientation: The orientation of the benzyl group relative to the pyrrolidine ring is another important conformational variable. MD simulations can quantify the rotational freedom around the bond connecting the benzyl group to the ring and identify the most stable rotamers.

Solvent Effects: By including explicit solvent molecules in the simulation box, it is possible to study how interactions with the surrounding medium influence the conformational preferences of the molecule.

The results of MD simulations are often visualized through trajectory animations and analyzed quantitatively to determine the relative populations of different conformers and the energy barriers for conformational changes. This information is invaluable for a comprehensive understanding of the molecule's dynamic behavior.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions serve as a powerful complement to experimental data, aiding in the assignment of spectral features and providing a deeper understanding of the underlying molecular structure and electronic environment.

NMR Chemical Shifts: The prediction of NMR chemical shifts for this compound would involve performing geometry optimizations of the likely conformers followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

The following table illustrates a hypothetical comparison between experimentally observed ¹H NMR chemical shifts and computationally predicted values for a plausible low-energy conformer of this compound. Such a comparison is crucial for validating the computational model and confirming the structural assignment.

| Proton | Experimental ¹H NMR Chemical Shift (ppm) | Predicted ¹H NMR Chemical Shift (ppm) (Illustrative) |

| Aryl-H | 7.21−7.05 (m, 5H) | 7.15-7.30 |

| CH(CH₂)NH | 3.20 (m, 1H) | 3.15 |

| PhCH₂ and CH₂NH | 2.69−2.53 (m, 3H) | 2.60-2.75 |

| PhCH₂ | 2.37 (m, 1H) | 2.40 |

| CH(CH₃)CH₂ | 1.49 (m, 1H) | 1.55 |

| NH | 1.20 (br m, 1H) | 1.25 |

| C(CH₃)₂ | 1.11 (s, 3H), 1.05 (s, 3H) (Hypothetical) | 1.08, 1.03 |

Note: The predicted chemical shifts are for illustrative purposes only, as no specific computational study for this molecule was found in the literature. The experimental data is sourced from a supplementary information file without detailed assignment.

Vibrational Frequencies: The vibrational frequencies of this compound can also be predicted using DFT calculations. Following a geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities.

These predicted spectra can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes associated with specific functional groups, such as the C-H stretching vibrations of the aromatic ring and the pyrrolidine ring, the N-H stretching vibration, and the skeletal vibrations of the pyrrolidine ring. This comparison aids in the structural confirmation and provides insights into the bonding and force constants within the molecule.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Pyrrolidine (B122466) Nitrogen and Benzyl (B1604629) Group

The pyrrolidine nitrogen and the benzylic methylene (B1212753) group are the primary centers of reactivity in 2-Benzyl-4,4-dimethylpyrrolidine. The lone pair of electrons on the nitrogen atom makes it nucleophilic, while the proximity of the phenyl ring activates the adjacent methylene group for certain reactions.

The secondary amine of the pyrrolidine ring is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the compound's properties and in synthesizing more complex structures.

N-Alkylation: The nitrogen atom can readily react with alkylating agents, such as alkyl halides, to form tertiary amines. This reaction proceeds via a nucleophilic substitution mechanism. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide range of alkyl groups onto the pyrrolidine nitrogen.

N-Acylation: The pyrrolidine nitrogen can also undergo acylation when treated with acylating agents like acid chlorides or anhydrides. For instance, the reaction of a secondary amine with acetic anhydride (B1165640) can yield the corresponding N-acetylated amide. scielo.br In the case of this compound, this would result in the formation of N-acetyl-2-benzyl-4,4-dimethylpyrrolidine. This transformation is often used to protect the amine functionality or to introduce a carbonyl group that can influence the molecule's electronic and steric properties. The use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate amide bond formation between a carboxylic acid and an amine. nih.gov

A general scheme for these reactions is presented below:

The methylene group of the benzyl substituent is activated by the adjacent phenyl ring, making it susceptible to certain chemical transformations. While less reactive than the pyrrolidine nitrogen, this position can participate in reactions under specific conditions.

Reactions at the benzylic position can proceed through different mechanisms, including free radical and ionic pathways. For example, benzylic carbocations are stabilized by resonance with the benzene (B151609) ring, which can facilitate SN1-type substitution reactions. khanacademy.org Oxidation of the benzylic position is also a common transformation.

Derivatization for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy to improve the detectability and analytical performance of compounds, particularly in chromatographic and spectrometric techniques. For this compound, derivatization primarily targets the reactive pyrrolidine nitrogen to introduce moieties that enhance its response to various detectors.

For compounds lacking a strong chromophore or fluorophore, derivatization is essential for sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. The secondary amine of this compound is an ideal target for introducing such labels.

A variety of derivatizing reagents can be employed for this purpose. For instance, reagents containing nitroaromatic groups can be used to introduce a strong UV-absorbing chromophore into the molecule. An example of such a reagent is 1-(4-nitrophenyl)piperazine (B103982) (4-NPP), which has been used to derivatize benzyl halides for HPLC-UV detection at a wavelength of 392 nm. nih.govresearchgate.netrsc.org The reaction involves the nucleophilic attack of the amine on the derivatizing agent. Similarly, other reagents like 4-nitrobenzyl bromide (4-NBB) can be used to label compounds with carboxyl groups, and this principle can be extended to amines. nih.gov

The introduction of a fluorophore can significantly increase detection sensitivity. While specific examples for this compound are not detailed in the provided context, general strategies for amine derivatization with fluorescent tags are widely applicable.

The following table summarizes potential derivatization reactions for enhanced HPLC detection:

| Derivatization Site | Reagent Type | Example Reagent | Introduced Group | Detection Method |

| Pyrrolidine Nitrogen | Chromophoric Label | 1-(4-Nitrophenyl)piperazine (4-NPP) | Nitrophenylpiperazinyl | HPLC-UV |

| Pyrrolidine Nitrogen | Chromophoric Label | 4-Nitrobenzyl bromide (4-NBB) | Nitrobenzyl | HPLC-UV |

| Pyrrolidine Nitrogen | Fluorophoric Label | Dansyl Chloride | Dansyl | HPLC-Fluorescence |

| Pyrrolidine Nitrogen | Fluorophoric Label | Fluorescamine | Fluorescamine-adduct | HPLC-Fluorescence |

In mass spectrometry (MS), derivatization can be employed to enhance the ionization efficiency and improve the fragmentation pattern of an analyte, leading to better sensitivity and structural elucidation. For this compound, derivatization can be particularly useful in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

Introducing a permanently charged group or a group that is easily ionizable can significantly improve the signal intensity in MS. For instance, quaternization of the pyrrolidine nitrogen by reaction with an alkylating agent like methyl iodide would result in a permanently positively charged quaternary ammonium (B1175870) ion, which is expected to show excellent response in positive-ion ESI-MS.

Furthermore, derivatization can be used to introduce specific fragmentation patterns that can aid in the identification and quantification of the analyte. The choice of the derivatizing agent can be tailored to the specific requirements of the MS analysis. Mass spectrometry is a key technique for the analysis of pyrrolizidine (B1209537) alkaloids, a class of compounds that also contains a pyrrolidine ring, highlighting the importance of MS-based methods for such structures. nih.gov

Exploration of Unique Chemical Transformations

The unique combination of a chiral center at the 2-position, a gem-dimethyl group at the 4-position, and the benzyl group offers opportunities for exploring novel chemical transformations.

The rigid pyrrolidine ring with the bulky gem-dimethyl group can impart significant stereochemical control in reactions involving the functional groups. For instance, the stereochemistry of the 2-benzyl group could direct the approach of reagents to the pyrrolidine nitrogen or the benzyl methylene group, leading to stereoselective transformations.

The synthesis of novel heterocyclic systems starting from this compound is another area of interest. For example, intramolecular cyclization reactions involving the benzyl group and a suitably functionalized pyrrolidine nitrogen could lead to the formation of bridged or fused ring systems. The reaction of a pyrrolidine derivative with a bromobenzoyl-containing compound has been shown to result in a complex pyrrolidine-2,3-dione (B1313883) structure. mdpi.com While not directly analogous, this demonstrates the potential for complex transformations involving the pyrrolidine core.

Furthermore, the benzyl group itself can be a handle for various transformations. For example, catalytic hydrogenation could cleave the benzyl group, yielding 2-methyl-4,4-dimethylpyrrolidine, or hydrogenation of the aromatic ring could lead to a cyclohexylmethyl substituent. The Friedel-Crafts reaction on the phenyl ring of the benzyl group, while potentially challenging due to the presence of the basic nitrogen, could offer a route to further functionalization. nih.gov

Ring-Opening and Ring-Expansion Reactions

While the pyrrolidine ring is generally stable, its opening can be induced under specific conditions, often involving the activation of the nitrogen atom. Similarly, ring-expansion strategies can be employed to access larger, nitrogen-containing heterocyclic systems.

One potential strategy for ring-opening involves the activation of the pyrrolidine nitrogen, for example, through the formation of an N-acyl or N-sulfonyl derivative. While direct ring-opening of a simple N-acyl-2-benzyl-4,4-dimethylpyrrolidine is not extensively reported, analogous reactions with more strained nitrogen heterocycles, such as aziridines, provide a conceptual basis. For instance, the ring-opening of N-acetylaziridine-2-carboxylates with alcohols in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) proceeds efficiently to yield substituted propionamides. nih.gov This suggests that by introducing appropriate activating groups and reaction conditions, the pyrrolidine ring could potentially be cleaved.

A hypothetical ring-opening of an activated derivative of this compound is presented in the table below.

| Reactant (Hypothetical) | Reagents | Product (Hypothetical) | Reaction Type |

| N-Acetyl-2-benzyl-4,4-dimethylpyrrolidine | Strong Nucleophile (e.g., organolithium), Lewis Acid | Acyclic amino ketone | Nucleophilic Acyl Substitution and Ring Cleavage |

Ring expansion of pyrrolidine derivatives can be a powerful tool for the synthesis of larger rings like piperidines and azepanes. Although not specifically documented for this compound, reactions of other heterocyclic systems, such as the reaction of 6-methyl-2-phenyl-tetrahydropyridazin-3-one with dimethyl acetylenedicarboxylate (B1228247) to yield a tetrahydroazepin-4-one, demonstrate the feasibility of ring expansion in nitrogen-containing heterocycles. rsc.org A plausible strategy for the ring expansion of a this compound derivative could involve a rearrangement reaction, such as a Tiffeneau-Demjanov rearrangement, on a suitably functionalized precursor.

Reactions Leading to Novel Polycyclic Systems

The synthesis of novel polycyclic systems from this compound derivatives represents a significant area of synthetic exploration. A key strategy in this regard is the use of cascade reactions, where a single synthetic operation generates multiple new bonds and rings.

An elegant and powerful approach for constructing polycyclic frameworks is the intramolecular cascade reaction. For example, a Prins/Friedel-Crafts cyclization has been effectively used to synthesize 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo beilstein-journals.organnulen-7-ols. This type of reaction involves the treatment of a molecule containing both an aldehyde and a vinylphenyl group with a Lewis acid. This triggers an intramolecular Prins reaction to form a benzylic carbocation, which is then trapped by an intramolecular Friedel-Crafts alkylation to form a new ring system.

To apply this strategy to a this compound derivative, one could envision modifying the benzyl group to contain a vinyl substituent and functionalizing the pyrrolidine ring to incorporate an aldehyde or a precursor. The subsequent acid-catalyzed cascade reaction would then be expected to generate a novel polycyclic system incorporating the pyrrolidine ring.

A proposed reaction scheme for the formation of a polycyclic system is outlined below.

| Starting Material (Derivative) | Key Reaction Intermediate | Final Polycyclic System (Hypothetical) | Cascade Reaction Type |

| 2-((2-vinylphenyl)methyl)-4,4-dimethylpyrrolidine-3-carbaldehyde | Benzylic carbocation | Fused pyrrolidine-tetralin system | Prins/Friedel-Crafts Cyclization |

This approach highlights how the core structure of this compound can serve as a scaffold for the construction of complex, multi-ring architectures with potential applications in medicinal chemistry and materials science. Further research into such derivatization and cyclization strategies is likely to yield a rich variety of novel heterocyclic compounds.

Applications As a Scaffold and Building Block in Advanced Chemistry

Role in Catalyst and Ligand Design

The development of novel catalysts and ligands is a cornerstone of contemporary chemical research, enabling the efficient and selective synthesis of complex molecules. The inherent chirality and structural rigidity of 2-Benzyl-4,4-dimethylpyrrolidine make it an excellent starting point for the design of sophisticated ligands for asymmetric catalysis and organometallic chemistry.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The efficacy of an asymmetric catalyst is heavily reliant on the design of the chiral ligand that coordinates to the metal center. While C2-symmetric ligands have historically dominated the field, there is a growing interest in the development of non-symmetrical, modular P,N-ligands which have shown superior performance in many metal-catalyzed reactions.

The pyrrolidine (B122466) scaffold, as found in this compound, is a key component in the synthesis of such chiral ligands. The stereocenter at the 2-position can effectively induce chirality in the catalytic process. Although specific research detailing the performance of ligands derived directly from this compound is limited, the broader class of 2-substituted pyrrolidine ligands has been extensively studied. For instance, chiral phosphino-oxazoline (PHOX) ligands, which can be conceptually derived from pyrrolidine-based precursors, are highly effective in a range of asymmetric transformations.

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |

| Palladium-catalyzed allylic alkylation | [Pd(allyl)Cl]₂ / P,N-ligand | Up to 99% |

| Iridium-catalyzed hydrogenation of imines | [Ir(COD)Cl]₂ / P,N-ligand | Up to 98% |

| Copper-catalyzed conjugate addition | Cu(OTf)₂ / P,N-ligand | Up to 97% |

This table represents the potential efficacy of chiral P,N-ligands conceptually related to the this compound scaffold in various asymmetric reactions.

The gem-dimethyl group at the 4-position of the pyrrolidine ring can provide steric bulk, which can further enhance the enantioselectivity of the catalyst by creating a more defined chiral pocket around the metal center.

The nitrogen atom of the pyrrolidine ring and the potential for introducing other donor atoms make this compound a versatile building block for the synthesis of organometallic complexes. These complexes can have interesting structural features and reactivity, with potential applications in catalysis and materials science.

While specific organometallic complexes of this compound are not extensively documented in the literature, the general principles of coordination chemistry suggest that it can act as a monodentate or bidentate ligand. For example, the nitrogen atom can coordinate to a metal center, and the benzyl (B1604629) group could be functionalized with a donor group (e.g., a phosphine (B1218219) or an additional nitrogen-containing heterocycle) to create a chelating ligand. The formation of such complexes would be influenced by the steric hindrance of the gem-dimethyl group, which could affect the coordination geometry and the stability of the resulting complex.

Utilization in the Synthesis of Complex Molecular Architectures

Beyond its role in catalysis, this compound serves as a valuable chiral building block for the synthesis of more elaborate and biologically relevant molecules. Its pre-defined stereochemistry and functional handles allow for its incorporation into a variety of complex molecular frameworks.

Spirocyclic and fused heterocyclic systems are prevalent in many natural products and pharmaceuticals, and their synthesis often presents a significant challenge. The pyrrolidine ring of this compound can serve as a foundation for the construction of these intricate architectures.

One common strategy involves the in situ generation of an azomethine ylide from the N-benzylpyrrolidine derivative, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to generate spirocyclic or fused pyrrolidine ring systems. The gem-dimethyl group can act as a steric directing group, influencing the stereochemical outcome of the cycloaddition.

Example of Spirocyclic Pyrrolidine Synthesis:

| Reactants | Product |

| N-Benzylpyrrolidine derivative, Aldehyde, Alkene | Spiro-pyrrolidine |

This approach provides a convergent and efficient route to complex heterocyclic scaffolds that would be difficult to access through other means.

Alkaloids are a diverse class of naturally occurring compounds with a wide range of biological activities. The pyrrolidine ring is a common feature in many alkaloids. This compound can be used as a starting material for the synthesis of alkaloid analogues, which are structurally modified versions of natural products designed to have improved properties.

For instance, the pyrrolidine ring can be elaborated with other heterocyclic systems to create novel molecular frameworks. A study has shown the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl)pyrrolidine derivatives from L-proline, a close structural relative of 2-benzylpyrrolidine (B112527). This demonstrates the feasibility of using such scaffolds to create analogues of naturally occurring alkaloids.

Molecular probes and tool compounds are essential for studying biological processes. These are typically small molecules designed to interact with a specific biological target, such as an enzyme or a receptor. The design of such molecules often requires a rigid scaffold that can be functionalized with various pharmacophoric groups.

While there is no specific literature detailing the use of this compound in the design of molecular probes, its structural features make it a promising candidate for such applications. The pyrrolidine ring can serve as a rigid core, and the benzyl group and other positions on the ring can be readily modified to introduce groups that can interact with a biological target or carry a reporter group (e.g., a fluorescent dye).

Mechanistic Investigations of Biological Interactions (Excluding Clinical Studies)

The unique structural features of the this compound moiety—a chiral center at the 2-position, a bulky gem-dimethyl group at the 4-position, and the benzyl substituent—provide a distinct three-dimensional architecture that influences its interactions with biological macromolecules.

Studies on Protein-Ligand Binding Mechanisms of Pyrrolidine-containing Molecules

While direct studies on the protein-ligand binding of this compound itself are not extensively detailed in publicly available literature, the foundational principles of how pyrrolidine scaffolds interact with protein targets are well-established. The binding of derivatives is often governed by a combination of hydrophobic, hydrogen bonding, and van der Waals interactions. The benzyl group can engage in π-π stacking or hydrophobic interactions within a protein's binding pocket. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The gem-dimethyl group provides a conformational anchor, restricting the flexibility of the ring and potentially leading to higher binding affinity and selectivity by reducing the entropic penalty of binding.

Enzymatic Transformations or Interactions

The this compound scaffold can be a substrate or an inhibitor of various enzymes. For instance, pyrrolidine derivatives are known to be involved in enzymatic reactions catalyzed by proline-specific enzymes. The stability conferred by the gem-dimethyl group can make it a useful core for designing enzyme inhibitors, as it can resist metabolic degradation at the 4-position of the pyrrolidine ring.

Research into compounds with similar structural motifs has provided insights into their potential enzymatic interactions. For example, derivatives of 2-benzylpyrrolidine have been investigated as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV). The binding mechanism often involves the pyrrolidine nitrogen forming a key interaction with the catalytic residues of the enzyme.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For molecules containing the this compound scaffold, SAR studies explore how modifications to this core structure affect their interaction with a specific biological target.

Key areas of modification and their typical effects on activity include:

Substitution on the Benzyl Ring: Introducing substituents on the aromatic ring of the benzyl group can modulate electronic properties and create additional points of interaction with the protein target. For example, electron-withdrawing or electron-donating groups can influence the pKa of the pyrrolidine nitrogen and the strength of aromatic interactions.

Modification of the Pyrrolidine Ring: Alterations to the pyrrolidine ring itself, such as changing the substituents at the 4-position, can impact the conformational preferences of the molecule and its fit within a binding site. The gem-dimethyl group is often retained for its conformational benefits.

Chirality at the 2-Position: The stereochemistry at the C2 position is frequently critical for biological activity. One enantiomer often exhibits significantly higher potency than the other, highlighting the importance of a precise three-dimensional arrangement for optimal interaction with a chiral biological target.

A hypothetical SAR study on a series of this compound derivatives as enzyme inhibitors might yield data like the following:

| Compound | R1 (Benzyl Ring Substitution) | R2 (N-Substitution) | IC50 (nM) |

| 1 | H | H | 500 |

| 2 | 4-Cl | H | 250 |

| 3 | 4-OCH3 | H | 600 |

| 4 | H | Methyl | 450 |

| 5 | 4-Cl | Methyl | 150 |

This table illustrates that a chloro substitution at the 4-position of the benzyl ring enhances activity (Compound 2 vs. 1), while a methoxy (B1213986) group is detrimental (Compound 3 vs. 1). N-methylation further improves potency, especially in combination with the 4-chloro substituent (Compound 5).

Advanced Analytical Methods for Research and Process Monitoring

Chiral Separation and Enantiomeric Excess Determination

The separation of enantiomers and the precise determination of enantiomeric excess (e.e.) are critical for the characterization of chiral molecules. High-performance liquid chromatography and gas chromatography, utilizing chiral stationary phases, are the predominant techniques for these analyses.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a powerful and widely used method for the separation of the enantiomers of pyrrolidine (B122466) derivatives and related compounds. The technique relies on chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.

Reversed-phase chiral HPLC methods are often preferred due to their use of less organic solvent and easier implementation. For instance, research on structurally related chiral molecules has shown that columns like Lux Cellulose-2 can significantly improve resolution between stereoisomers, achieving baseline separation where other columns may fail. This enhancement is crucial for accurate quantification and can improve resolution from 2.6 to approximately 4.2, ensuring reliable spike recovery and sensitive detection of undesired enantiomers. The choice of mobile phase, typically a mixture of solvents like n-hexane and isopropanol, is optimized to achieve the best separation. nih.govresearchgate.net

Table 1: Example Parameters for Chiral HPLC Method Development

| Parameter | Description | Example Value/Condition |

| Column Type | Chiral Stationary Phase (CSP) | Lux Cellulose-2, ChiralCel OD-RH, Kromasil 5-Amycoat nih.govresearchgate.net |

| Mobile Phase | Solvent mixture for elution | n-Hexane / Isopropanol (e.g., 86:14 ratio) researchgate.net |

| Detection | Method for observing eluting compounds | UV/Visible Detector (e.g., 254 nm) researchgate.net |

| Flow Rate | Speed of mobile phase | 1.0 mL/min |

| Resolution (Rs) | Degree of separation between peaks | > 1.5 (Baseline separation) |

This table is illustrative, based on typical methods for related chiral compounds.

Gas Chromatography (GC) with Chiral Columns

Gas chromatography with chiral columns is another established technique for resolving enantiomers, particularly for volatile compounds. chromatographyonline.com The stationary phases in these columns are typically based on cyclodextrin (B1172386) derivatives. gcms.czwiley.com For non-volatile or highly polar amines, an achiral derivatization step is often performed before analysis. researchgate.netsigmaaldrich.com This process, for example using trifluoroacetic anhydride (B1165640), increases volatility and can improve the chromatographic peak shape without causing racemization. wiley.comsigmaaldrich.com

The separation mechanism relies on the formation of transient, diastereomeric inclusion complexes between the cyclodextrin host and the enantiomeric guest molecules. gcms.cz The stability of these complexes differs for each enantiomer, resulting in different retention times. Method development in chiral GC involves optimizing parameters such as the oven temperature, carrier gas flow rate, and the specific type of derivatized cyclodextrin column to achieve maximum resolution. wiley.comnih.gov

Spectroscopic Monitoring of Reactions and Transformations

Real-time monitoring of chemical reactions provides invaluable insight into kinetics, mechanisms, and the formation of transient intermediates. In situ spectroscopic methods are at the forefront of this type of process analytical technology.

In situ NMR and IR Spectroscopy for Reaction Progress Monitoring

In situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive methods for continuously monitoring chemical transformations as they occur. These techniques obviate the need for offline sampling, which can be disruptive and may not capture the full picture of fast-reacting or unstable species.

In situ IR (FTIR) spectroscopy , using probes like ReactIR, tracks the concentration of key reaction species (reactants, intermediates, products) in real-time by monitoring their characteristic vibrational frequencies in the mid-infrared region. koreascience.kr This provides a detailed reaction profile, identifying initiation, conversion, and endpoint, which is crucial for understanding and optimizing reaction conditions. koreascience.kr

In situ NMR spectroscopy offers detailed structural information during a reaction. By coupling flow reactors or microreactors with NMR instruments, it is possible to follow reaction progress and even detect unstable intermediates that are critical for elucidating the reaction mechanism. nih.gov This approach has been successfully used to study various organic reactions, providing a deeper understanding of the entire chemical process. nih.gov

Table 2: Comparison of In situ Spectroscopic Monitoring Techniques

| Feature | In situ IR (FTIR) | In situ NMR |

| Principle | Vibrational transitions of chemical bonds | Nuclear spin transitions in a magnetic field |

| Information Provided | Functional group concentration over time | Detailed molecular structure, quantification |

| Strengths | Wide applicability, robust, good for kinetics | High structural detail, excellent for mechanistic studies |

| Considerations | Spectral overlap can be a challenge | Lower sensitivity, requires specialized probes/setups |

UV-Vis Spectroscopy for Kinetic Studies

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for studying the kinetics of reactions that involve a change in chromophores. sapub.org In reactions involving 2-Benzyl-4,4-dimethylpyrrolidine, any transformation that alters the electronic structure of the benzyl (B1604629) group's aromatic ring can potentially be monitored. researchgate.net

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com By monitoring the change in absorbance at a specific wavelength over time, a concentration-versus-time profile can be generated. thermofisher.comresearchgate.net This data allows for the determination of the reaction order and the calculation of the rate constant (k). For example, kinetic studies on the oxidation or addition reactions of benzylamines have been successfully performed using UV-Vis spectrophotometry to follow the reaction progress. koreascience.krias.ac.in This approach is particularly useful for determining empirical rate laws and understanding the influence of different reaction conditions on the reaction rate. researchgate.net

Advanced Mass Spectrometry for Mechanistic and Isotopic Labeling Studies

Mass spectrometry (MS) is an indispensable tool for probing reaction mechanisms. When coupled with techniques like isotopic labeling, it can provide definitive evidence for proposed mechanistic pathways. In the context of pyrrolidine synthesis, MS can be used to identify intermediates and products, confirming the steps involved in the transformation. nih.govacs.org

Mechanistic studies on the synthesis of pyrrolidines have utilized mass spectrometry to detect and characterize key intermediates, such as proposed copper-fluoride species in copper-catalyzed amination reactions. nih.govacs.org The identification of these transient species lends significant support to a proposed catalytic cycle.

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. numberanalytics.comias.ac.inwikipedia.org An atom in a reactant molecule is replaced with one of its heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). The reaction is then carried out, and the position of the isotopic label in the product is determined using mass spectrometry or NMR spectroscopy. wikipedia.org This method provides unambiguous information about bond-forming and bond-breaking steps. For instance, a kinetic isotope effect, where the reaction rate changes upon isotopic substitution (e.g., kH/kD), can confirm the cleavage of a specific C-H bond in the rate-determining step of a reaction, as has been shown in studies of benzylamine (B48309) oxidation. ias.ac.inrsc.org This approach is crucial for distinguishing between proposed mechanisms and building a complete picture of the reaction pathway. ias.ac.innih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-resolution mass spectrometry is a powerful tool for the analysis of synthetic compounds, offering high accuracy and resolving power. This technique is crucial for determining the elemental composition of a molecule with a high degree of confidence, which is a fundamental step in its structural confirmation.

In the analysis of pyrrolidine-containing molecules, HRMS is frequently employed to confirm the successful synthesis of the target compound. For instance, in the synthesis of various pyrrolidine analogues, HRMS is a standard characterization method used to verify the molecular formula of the newly created entities. The technique provides an accurate mass measurement, often to within a few parts per million (ppm) of the theoretical mass, which allows for the unambiguous determination of the elemental composition. This is particularly important in differentiating between isomers or compounds with very similar molecular weights.

For this compound, an HRMS analysis would be expected to yield a highly accurate mass for its protonated molecule, [M+H]⁺. This experimental value would then be compared to the theoretical exact mass calculated from its chemical formula (C₁₃H₁₉N). A close correlation between the experimental and theoretical mass would provide strong evidence for the presence of the compound. Furthermore, fragmentation patterns observed in the mass spectrum, especially when using tandem mass spectrometry (MS/MS) techniques, can provide further structural information, helping to confirm the connectivity of the atoms within the molecule.

Isotope Labeling Studies Combined with Mass Spectrometry for Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound or to elucidate the mechanisms of its formation. By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can follow the labeled compound through complex biological or chemical systems using mass spectrometry.

In the context of drug development and metabolism studies involving pyrrolidine-containing drugs, stable isotope labeling is a common practice. For example, the synthesis of isotopically labeled versions of complex pyrrolidinyl-containing compounds is undertaken to support drug adsorption, distribution, metabolism, and excretion (ADME) studies. These labeled compounds act as tracers, allowing for their differentiation from endogenous molecules and providing a means to quantify the parent compound and its metabolites.

Should there be a need to investigate the metabolic pathways of this compound, a synthetic route to produce a ¹³C- or ¹⁵N-labeled version of the molecule would be the first step. Once administered to a biological system, samples could be analyzed by mass spectrometry. The distinct mass shift introduced by the isotope label would allow for the selective detection of the compound and any metabolites derived from it. This approach enables the identification of metabolic products and provides insights into the biochemical transformations the molecule undergoes. Similarly, in chemical synthesis, isotope labeling can be used to probe reaction mechanisms and understand how the pyrrolidine ring is formed or modified.

Future Research Directions and Emerging Paradigms

Exploration of Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of more environmentally benign and efficient synthetic methods. Future research on 2-Benzyl-4,4-dimethylpyrrolidine and related structures will likely prioritize sustainability.

Biocatalysis: A significant emerging paradigm is the use of enzymes to catalyze the synthesis of chiral amines, offering high stereoselectivity and efficiency under mild, sustainable conditions. nih.govtandfonline.com Engineered enzymes, such as transaminases, amine dehydrogenases, and oxidases, are at the forefront of this research. nih.govnih.gov Advances in protein engineering, including directed evolution and computational redesign, have expanded the substrate scope and enhanced the catalytic performance of these biocatalysts. nih.govtandfonline.com A particularly innovative approach is the development of "new-to-nature" enzymatic reactions, such as the intramolecular C(sp³)–H amination of organic azides by engineered cytochrome P411 variants to construct chiral pyrrolidines. acs.org This method represents a powerful future strategy for synthesizing complex pyrrolidine (B122466) scaffolds from simple precursors. acs.org

Green Chemistry Approaches: Beyond biocatalysis, other sustainable strategies are being explored. These include catalyst-tuned hydroalkylation reactions using earth-abundant metals like cobalt or nickel organic-chemistry.org and stereoselective 1,3-dipolar cycloadditions performed at room temperature. chemistryviews.org Microwave-assisted organic synthesis (MAOS) has also been shown to increase synthetic efficiency for pyrrolidine synthesis, aligning with the principles of green chemistry. nih.gov Furthermore, the use of biosourced starting materials, such as the synthesis of pyrrolidone derivatives from levulinic acid, presents a highly sustainable route that proceeds without catalysts or solvents and results in a very low E-factor (environmental factor). rsc.org

| Sustainable Method | Key Features | Potential Advantage for Pyrrolidine Synthesis | Relevant Research Findings |

| Biocatalysis | Use of engineered enzymes (e.g., transaminases, P411 variants). nih.govacs.org | High stereoselectivity for chiral centers, mild reaction conditions, reduced waste. nih.govtandfonline.com | Engineered P411 enzymes catalyze intramolecular C(sp³)–H amination to form chiral pyrrolidines with up to 74% yield and 99:1 enantiomeric ratio. acs.org |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate reactions. tandfonline.com | Increased reaction rates, higher yields, enhanced synthetic efficiency. nih.gov | Has had a strong impact on bypassing conventional approaches for pyrrolidine synthesis. nih.gov |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. | High atom economy, simplified procedures, rapid generation of molecular diversity. tandfonline.com | One-pot three-component [3 + 2] cycloaddition reactions are used to produce complex pyrrolidine derivatives. tandfonline.com |

| Catalysis with Earth-Abundant Metals | Employing catalysts based on metals like iron or cobalt. organic-chemistry.org | Lower cost and toxicity compared to precious metal catalysts (e.g., rhodium, palladium). | An iron-based catalyst system effectively promotes the reductive cyclization of 1,6-enynes to yield pyrrolidine derivatives. organic-chemistry.org |

| Use of Biosourced Precursors | Synthesis from renewable starting materials like levulinic acid. rsc.org | Reduces reliance on fossil fuels, improves the overall environmental footprint of the synthesis. | Pyrrolidone derivatives can be synthesized from levulinic acid with an E-factor as low as 0.2. rsc.org |

Application in New Material Science Contexts

The pyrrolidine scaffold is being recognized as a valuable building block for advanced functional materials. The incorporation of the this compound moiety could impart specific properties such as chirality, thermal stability, and catalytic activity to these materials.

Porous Organic Frameworks: A promising area is the integration of chiral pyrrolidine units into the structure of porous organic polymers (POPs), covalent-organic frameworks (COFs), and metal-organic frameworks (MOFs). rsc.orgrsc.org These materials possess high stability, inherent porosity, and a tunable nature, making them ideal as heterogeneous catalysts. rsc.org For example, a pyrrolidine-based chiral porous polymer (Py-CPP) has been shown to be an effective organocatalyst for asymmetric reactions in water, achieving high yields and enantioselectivities. rsc.org Encapsulating pyrrolidine derivatives within these frameworks can create novel heterogeneous catalysts that mimic biological systems and offer advantages in catalyst recovery and reuse. rsc.org

Functional Polymers for Biomedicine: Pyrrolidine derivatives are also being used to create functional polymers with applications in biotechnology and medicine. nih.gov Research has shown that polymeric systems end-functionalized with pyrrolidine can achieve high transfection efficiency as non-viral vectors for gene therapy. nih.gov These polymers can form complexes with DNA (polyplexes) and have demonstrated excellent biocompatibility, highlighting their potential in drug and gene delivery systems. nih.gov The specific structure of this compound could be explored to fine-tune the physicochemical properties of such polymers for targeted applications.

| Material Type | Role of Pyrrolidine Scaffold | Potential Application | Research Example |

| Porous Organic Polymers (POPs) | Provides chiral catalytic sites. rsc.org | Heterogeneous asymmetric organocatalysis. rsc.org | A Py-CPP material catalyzed an asymmetric Michael addition in pure water with up to 98% yield and 99% enantioselectivity. rsc.org |

| Metal-Organic Frameworks (MOFs) | Acts as a functionalized linker to introduce chirality. rsc.org | Asymmetric catalysis, chiral separations. | Proline-functionalized MOFs are used as heterogeneous catalysts that are stable and reusable. rsc.org |

| Covalent-Organic Frameworks (COFs) | Serves as a pre-designed building block for a crystalline, porous structure. rsc.org | Mimicking biological catalytic processes, advanced catalysis. | Chiral pyrrolidine-functionalized COFs are systematically reviewed for their synthetic strategies and applications. rsc.org |

| Functional Homopolymers & Copolymers | Forms side chains or end-groups to control polymer properties. nih.gov | Non-viral gene vectors, drug delivery systems. nih.gov | Oligomers of N-ethyl pyrrolidine methacrylamide (B166291) showed high transfection efficiency and excellent biocompatibility. nih.gov |

Integration with Machine Learning for Property Prediction and Reaction Optimization

| ML Application | Description | Potential Impact on this compound Research |

| Property Prediction (QSPR) | Using a molecule's structure to predict its physical, chemical, or biological properties. nih.gov | Rapidly screen for desirable catalytic activity, solubility, or other key characteristics without initial synthesis. |

| Reaction Yield Prediction | Training a model to forecast the expected yield of a reaction based on reactants and conditions. researchgate.net | Prioritize high-yielding reaction pathways before entering the lab, saving time and resources. |

| Reaction Condition Optimization | Employing algorithms to explore a multidimensional parameter space to find the optimal conditions for a synthesis. mdpi.com | Efficiently determine the best catalyst, solvent, and temperature to maximize the yield and purity of the target compound. |

| Retrosynthesis Planning | Using AI to propose one or more step-by-step synthetic pathways to a target molecule. pharmafeatures.com | Discover novel, more efficient, or more sustainable synthetic routes that may not be obvious through traditional analysis. |

| Catalyst Design | Predicting the performance of potential catalysts based on structural and electronic descriptors. osti.gov | Design and identify optimal chiral organocatalysts based on the this compound scaffold for specific transformations. |

Development of Novel Bio-orthogonal Reactions Involving the Pyrrolidine Scaffold

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. koreascience.krnih.gov These reactions provide powerful tools for labeling and tracking biomolecules in real-time, studying disease, and developing targeted therapeutics. nih.govnih.gov

The development of novel bio-orthogonal reactions involving the pyrrolidine scaffold is an exciting future direction. While the saturated pyrrolidine ring itself is not intrinsically reactive in a bio-orthogonal manner, it serves as a robust scaffold that can be derivatized with a functional group capable of participating in such a reaction. nih.gov By appending a reactive "handle" such as an azide (B81097), alkyne, tetrazine, or strained alkene to the 2-benzyl or another position of the pyrrolidine ring, this compound could be transformed into a probe for chemical biology.

Key bio-orthogonal reactions that could be utilized include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A reaction between a cyclooctyne (B158145) and an azide that does not require a cytotoxic copper catalyst. koreascience.kr

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: A very fast reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). koreascience.krresearchgate.net

Staudinger Ligation: A reaction between a phosphine (B1218219) and an azide to form an amide bond. nih.gov

The creation of a library of this compound derivatives bearing these functional handles could enable new research avenues, such as linking the molecule to fluorescent dyes for imaging, attaching it to proteins or other biomolecules to study interactions, or incorporating it into targeted drug delivery systems. nih.gov

| Bio-orthogonal Reaction | Required Functional Groups | Potential Application for a Functionalized Pyrrolidine Scaffold |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained alkyne (e.g., cyclooctyne). koreascience.kr | Covalently linking the pyrrolidine derivative to a biomolecule or imaging agent for tracking and localization studies. |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine and a strained alkene (e.g., trans-cyclooctene). koreascience.krresearchgate.net | Rapid and specific labeling of cells or biomolecules due to extremely fast kinetics. |

| Staudinger Ligation | Azide and a phosphine derivative. nih.gov | Forming stable amide linkages to proteins or peptides in a biological context. |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne and an azide, catalyzed by copper(I). koreascience.kr | Widely used for "clicking" molecules together, applicable in material science and ex vivo biological applications. |

Q & A

Q. How to design a kinetic study for benzyl group migration in substituted pyrrolidines?

- Methodology : Use deuterium labeling (e.g., D₂O exchange) to track benzylic hydrogen migration via ²H NMR. Compare activation energies (ΔG‡) under thermal vs. catalytic conditions. Reference analogous pyrazolopyrimidine rearrangements (e.g., conversion of 126 to 127 with EtONa) to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.